Cas no 127781-73-1 (PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]-)
![PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]- structure](https://www.kuujia.com/scimg/cas/127781-73-1x500.png)
PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]- Chemical and Physical Properties
Names and Identifiers
-
- PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]-
- 4-[3-(3-Methoxyphenyl)propyl]pyridine
- SCHEMBL11536038
- 127781-73-1
- EN300-7447515
- CFA78173
-
- Inchi: InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3
- InChI Key: UOHYSFUQXZNGSQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 227.131014166Da
- Monoisotopic Mass: 227.131014166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 22.1Ų
PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7447515-10.0g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Aaron | AR0286SX-50mg |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95% | 50mg |
$459.00 | 2025-02-15 | |
Aaron | AR0286SX-100mg |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95% | 100mg |
$672.00 | 2025-02-15 | |
Aaron | AR0286SX-1g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95% | 1g |
$1891.00 | 2025-02-15 | |
Aaron | AR0286SX-5g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95% | 5g |
$5436.00 | 2023-12-16 | |
Enamine | EN300-7447515-5.0g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-7447515-0.05g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 0.05g |
$315.0 | 2025-03-11 | |
Enamine | EN300-7447515-0.25g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 0.25g |
$672.0 | 2025-03-11 | |
Enamine | EN300-7447515-1.0g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7447515-2.5g |
4-[3-(3-methoxyphenyl)propyl]pyridine |
127781-73-1 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 |
PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]- Related Literature
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]-
4-[3-(3-Methoxyphenyl)propyl]pyridine: A Comprehensive Overview
4-[3-(3-Methoxyphenyl)propyl]pyridine, also known by its CAS number 127781-73-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a substituent at the 4-position. The substituent itself is a propyl group attached to a methoxyphenyl ring, making it a structurally complex and potentially bioactive molecule.
The synthesis of 4-[3-(3-methoxyphenyl)propyl]pyridine involves a multi-step process, often utilizing coupling reactions or Friedel-Crafts alkylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and improving yields. This has made the compound more accessible for research and potential commercial applications.
One of the most notable aspects of this compound is its potential pharmacological activity. Studies have shown that 4-[3-(3-methoxyphenyl)propyl]pyridine exhibits modulatory effects on various cellular pathways, particularly those involving G-protein coupled receptors (GPCRs). This makes it a promising candidate for drug development in areas such as central nervous system disorders, cardiovascular diseases, and inflammation.
In terms of physical properties, 4-[3-(3-methoxyphenyl)propyl]pyridine is typically a crystalline solid with a melting point around 95°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The compound's structure also lends itself to further functionalization. Researchers have explored the substitution of the methoxy group with other electron-donating or withdrawing groups to study their impact on biological activity. These studies have provided valuable insights into the relationship between chemical structure and pharmacological effects.
Recent breakthroughs in computational chemistry have allowed for the prediction of 4-[3-(3-methoxyphenyl)propyl]pyridine's interactions with target proteins at an atomic level. Molecular docking studies have revealed potential binding sites on key enzymes and receptors, highlighting its therapeutic potential. Furthermore, in vitro assays have demonstrated its ability to inhibit certain kinase activities, which could be beneficial in treating cancerous cells.
The environmental impact of this compound is another area of interest. Studies on its biodegradation rates and toxicity profiles are ongoing, with preliminary data suggesting moderate environmental persistence. This information is crucial for assessing its safety in industrial and pharmaceutical applications.
In conclusion, 4-[3-(3-methoxyphenyl)propyl]pyridine, CAS number 127781-73-1, represents a significant advancement in organic synthesis and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. Continued research into its properties and applications will undoubtedly yield further insights into its potential uses in medicine and beyond.
127781-73-1 (PYRIDINE, 4-[3-(3-METHOXYPHENYL)PROPYL]-) Related Products
- 1012305-33-7((1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine)
- 2097964-48-0(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile)
- 361167-53-5(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 1357721-32-4(4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide)
- 150525-11-4(1-(tert-butyl) 2-(2,5-dioxopyrrolidin-1-yl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate)
- 2411269-50-4(3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid)
- 1805203-44-4(4-(Difluoromethyl)-2-hydroxy-3-methoxy-5-methylpyridine)
- 1196151-83-3(3-chloro-6,7-dihydro-5H-quinolin-8-one)
- 1031606-14-0(4-({4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-imidazol-1-yl}methyl)aniline)
- 1804639-41-5(Methyl 5-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate)



